1-(2,3-Difluorophenyl)cyclopropanamine
Description
Overview of Cyclopropanamine Structural Motifs in Chemical Science
Cyclopropanamine and its derivatives are considered valuable building blocks in organic synthesis and medicinal chemistry. longdom.org The strained cyclopropane (B1198618) ring offers a rigid scaffold that can help in the conformational locking of a molecule, which can be advantageous in drug design by improving binding affinity to biological targets. lgcstandards.com The presence of the amine group allows for the straightforward formation of various derivatives and their incorporation into larger molecular frameworks. longdom.org
The unique structural and electronic properties of the cyclopropyl (B3062369) group mean that it is often used as a bioisosteric replacement for other chemical groups in drug molecules. nih.gov For instance, it can mimic the properties of a vinyl group or a gem-dimethyl group, while offering a different spatial arrangement. This can lead to improved pharmacological properties such as enhanced potency, increased metabolic stability, and reduced off-target effects. lgcstandards.comresearchgate.net
The Significance of Difluorophenyl Substituents in Chemical Compound Design
Furthermore, the introduction of fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a drug candidate. pharmaffiliates.com The substitution pattern of the fluorine atoms on the phenyl ring is also crucial. In the case of the 2,3-difluoro substitution, the fluorine atoms can influence the preferred conformation of the phenyl ring relative to the rest of the molecule, which can have significant implications for its interaction with biological targets. sci-hub.se The difluoromethyl group, a related moiety, is considered a lipophilic hydrogen bond donor and can act as a bioisostere of hydroxyl, thiol, or amine groups. semanticscholar.org
Contextualization of 1-(2,3-Difluorophenyl)cyclopropanamine in Contemporary Organic and Medicinal Chemistry Research
While specific research focused solely on this compound is limited, its structural similarity to other compounds provides context for its potential applications. For instance, the closely related isomer, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is a key intermediate in the synthesis of the antiplatelet drug Ticagrelor. innospk.comquickcompany.in This highlights the potential of difluorophenylcyclopropanamine derivatives as valuable precursors in the synthesis of complex pharmaceutical agents.
Given the known biological activities of similar cyclopropane derivatives, it is plausible that this compound and its derivatives could be investigated for a range of therapeutic applications. Research into analogous compounds suggests potential for antidepressant, antitumor, and neuroprotective properties. longdom.org The unique combination of the cyclopropanamine and 2,3-difluorophenyl moieties makes this compound a person of interest for further investigation in the development of novel therapeutic agents and as a versatile building block in organic synthesis.
Structure
3D Structure
Properties
Molecular Formula |
C9H9F2N |
|---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,3-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
FOKPCNODRMAGMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C(=CC=C2)F)F)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,3 Difluorophenyl Cyclopropanamine
Strategies for Enantioselective Synthesis and Stereochemical Control
The biological activity of chiral molecules is often dependent on their specific stereochemistry, making enantioselective synthesis a critical aspect of pharmaceutical chemistry. For 1-(2,3-difluorophenyl)cyclopropanamine, several strategies have been employed to control its stereochemical outcome.
Chiral Resolution and Asymmetric Catalysis in Cyclopropanamine Synthesis
One established method for obtaining enantiomerically pure cyclopropanamines involves the separation of enantiomers from a racemic mixture, a process known as chiral resolution. This can be achieved through various techniques, including the formation of diastereomeric salts with a chiral counterion, followed by crystallization. For instance, the racemic trans-2-(3,4-difluorophenyl)cyclopropylamine has been resolved using R-(-)-mandelic acid to yield the desired enantiomer.
Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched products. Chiral catalysts guide the reaction in a way that preferentially forms one enantiomer over the other. In the synthesis of related cyclopropane (B1198618) derivatives, chiral rhodium complexes and cobalt(II) complexes of porphyrins have been effectively used in asymmetric cyclopropanation reactions. nih.govorganic-chemistry.org For example, cobalt(II) catalysts with specifically designed chiral ligands have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of various olefins. organic-chemistry.org The use of chiral oxazaborolidine catalysts, in conjunction with reducing agents like borane dimethylsulfide complex, has also been a key strategy in the stereochemical reduction of ketone intermediates, leading to the desired chirality in the final cyclopropanamine product. google.comgoogleapis.com
| Strategy | Key Reagents/Catalysts | Advantages | Disadvantages | Relevant Compounds |
|---|---|---|---|---|
| Chiral Resolution | Chiral acids (e.g., R-(-)-mandelic acid) | Well-established technique | Theoretical maximum yield of 50% for the desired enantiomer; requires additional separation steps | trans-(1R,2R)-2-(3,4-difluorophenyl)cyclopropylamine |
| Asymmetric Catalysis | Chiral oxazaborolidine, Chiral rhodium complexes, Chiral cobalt(II) complexes | Direct formation of enantiomerically enriched product; potentially higher yields | Catalyst can be expensive and sensitive | (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine |
Biocatalytic Approaches for Related Chiral Cyclopropane Derivatives
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity and environmentally benign reaction conditions. Engineered enzymes, particularly myoglobin variants, have been successfully employed as catalysts for asymmetric cyclopropanation reactions. rochester.eduresearchgate.net These biocatalysts can provide access to specific stereoisomers of cyclopropane derivatives with high diastereo- and enantioselectivity. rochester.eduresearchgate.net For instance, engineered myoglobin catalysts have been used for the multigram synthesis of the chiral cyclopropane core of several drugs, demonstrating their potential for industrial applications. rochester.eduresearchgate.net While direct biocatalytic synthesis of this compound is not extensively documented in the provided sources, the successful application of these methods to structurally similar compounds suggests a promising avenue for future research. rochester.eduresearchgate.net
Development of Novel Synthetic Pathways to this compound and its Analogues
The quest for more efficient, scalable, and environmentally friendly synthetic routes has led to the development of several novel pathways for this compound and its analogues.
Cyclopropanation Reactions for Ring Formation
The formation of the cyclopropane ring is a key step in the synthesis. Various cyclopropanation methods have been reported, often involving the reaction of an alkene with a carbene or carbenoid species. masterorganicchemistry.comlibretexts.org One common approach involves the use of sulfoxonium ylides or trimethylsulfoxonium iodide with a suitable base to react with an α,β-unsaturated compound, such as (E)-3-(3,4-difluorophenyl)acrylonitrile. google.comgoogleapis.com Another method utilizes the Simmons-Smith reaction, which employs a diiodomethane and a zinc-copper couple to generate a carbenoid that reacts with an alkene. dicp.ac.cn Transition metal-catalyzed cyclopropanation reactions, using catalysts based on rhodium, copper, or cobalt, have also been extensively studied for their efficiency and stereocontrol. organic-chemistry.orgorganic-chemistry.orgunl.pt
| Method | Key Reagents | Description |
|---|---|---|
| Ylide-based Cyclopropanation | Trimethylsulfoxonium iodide, Sodium Hydride | Reaction of a sulfur ylide with an α,β-unsaturated carbonyl or nitrile. |
| Simmons-Smith Reaction | Diiodomethane, Zinc-Copper Couple | Formation of a zinc carbenoid that adds to an alkene. |
| Transition Metal-Catalyzed Cyclopropanation | Diazo compounds, Rhodium/Copper/Cobalt catalysts | Catalytic decomposition of a diazo compound to a carbene, which then reacts with an alkene. |
Functional Group Transformations (e.g., Nitro Reduction to Amine)
A common strategy in the synthesis of this compound involves the introduction of a nitrogen-containing functional group that is later converted to the amine. A prominent example is the reduction of a nitro group. googleapis.comgoogle.com The synthesis can proceed through an intermediate like (1S,2R)-2-(3',4'-difluorophenyl)-1-nitrocyclopropane, which is then reduced to the corresponding amine. google.comgoogleapis.com This reduction can be achieved through various methods, including catalytic hydrogenation with a palladium catalyst and zinc dust. google.comgoogleapis.com Other reducing agents such as iron in acidic media, tin(II) chloride, and sodium hydrosulfite are also commonly employed for the reduction of aromatic nitro groups to anilines. commonorganicchemistry.comwikipedia.org The choice of reducing agent can be critical to avoid side reactions and ensure compatibility with other functional groups in the molecule. commonorganicchemistry.comwikipedia.org
Multi-step Reaction Sequences and Intermediate Derivatization
The synthesis of this compound typically involves a multi-step sequence, starting from readily available materials like 1,2-difluorobenzene. google.comgoogleapis.com A representative sequence involves the Friedel-Crafts acylation of 1,2-difluorobenzene, followed by a series of transformations to build the cyclopropane ring and introduce the amino group. google.comgoogleapis.com
One documented pathway begins with the reaction of 1,2-difluorobenzene with 3-chloropropionyl chloride to form 3-chloro-1-(3',4'-difluorophenyl)-propan-1-one. google.comgoogleapis.com This intermediate is then converted to 1-(3',4'-difluorophenyl)-3-nitro-propan-1-one. google.comgoogleapis.com The subsequent steps involve the stereoselective reduction of the ketone, cyclization to form the nitrocyclopropane, and finally, reduction of the nitro group to the desired amine. google.comgoogleapis.com
Another approach starts with 3,4-difluorobenzaldehyde, which is converted to (E)-3-(3,4-difluorophenyl)-2-propenoic acid. google.comjustia.com This is then transformed into a chiral ester, which undergoes cyclopropanation. google.comjustia.com The resulting cyclopropanecarboxylic acid derivative is then subjected to a Curtius rearrangement or a Hofmann degradation to yield the final amine. google.comgoogle.com These multi-step syntheses often involve the isolation and purification of several intermediate compounds.
Chemical Reactivity and Mechanistic Studies of 1 2,3 Difluorophenyl Cyclopropanamine
Reactivity of the Cyclopropanamine Core
The cyclopropanamine moiety is the primary center of reactivity in many transformations. The inherent ring strain of the three-membered ring, estimated to be over 100 kJ/mol, coupled with the electronic properties of the nitrogen atom, makes this core susceptible to a variety of reactions. nih.gov Cyclopropylamines are recognized as valuable synthetic intermediates, particularly in reactions that leverage the release of this ring strain, such as ring-opening or cycloaddition processes. acs.orgnih.gov
The primary amine group in 1-(2,3-difluorophenyl)cyclopropanamine confers basicity and nucleophilicity to the molecule. Like other primary amines, the lone pair of electrons on the nitrogen atom can readily participate in reactions by forming a bond with electrophiles or protons. masterorganicchemistry.com The general trend for the nucleophilicity of amines is that it increases with basicity. masterorganicchemistry.com
However, the nucleophilicity of the amine in this specific compound is modulated by the electronic effects of the attached rings. The cyclopropyl (B3062369) group, due to the high p-character of its C-C bonds, can act as an electron-donating group, which would typically enhance the nucleophilicity of the amine. Conversely, the 2,3-difluorophenyl group exerts a strong electron-withdrawing inductive effect, which deactivates the aromatic ring and reduces the electron density on the nitrogen atom. This effect decreases the amine's basicity and, consequently, its nucleophilicity compared to simple alkylamines or even unsubstituted phenylcyclopropanamine. Despite this attenuation, the amine group remains a potent nucleophilic center, capable of participating in a wide range of substitution and addition reactions. For instance, it readily reacts with electrophilic centers, as seen in its substitution for a chlorine atom on a triazolo[4,5-d]pyrimidine ring system during the synthesis of various compounds. uliege.be
Table 1: Factors Influencing the Nucleophilicity of the Amine Group
| Feature | Electronic Effect | Impact on Nucleophilicity |
|---|---|---|
| Nitrogen Lone Pair | Inherent electron availability | Primary source of nucleophilic character |
| Cyclopropyl Ring | Electron-donating (p-character) | Enhancing |
| 2,3-Difluorophenyl Ring | Strong electron-withdrawal (inductive) | Diminishing |
The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage under various conditions, leading to ring-opening reactions and subsequent rearrangements. These transformations are a hallmark of cyclopropylamine (B47189) chemistry and can proceed through polar, radical, or pericyclic pathways. acs.org The cleavage can occur at either the bond vicinal (adjacent) to the amino group (C1-C2) or the distal (opposite) bond (C2-C3). nih.govorganic-chemistry.org
In polar reactions, protonation or Lewis acid coordination at the nitrogen atom can facilitate ring opening. For example, treatment of trans-2-phenylcyclopropylamine hydrochloride with superacid leads to the cleavage of the distal C-C bond, forming an ammonium-carbenium dication that can be trapped by arene nucleophiles. nih.gov It is plausible that this compound could undergo similar acid-catalyzed ring-opening reactions.
Radical cation intermediates, generated through single-electron transfer (SET) oxidation of the amine, are also known to trigger facile ring-opening. acs.orgchemrxiv.org Photochemical activation provides another avenue for such reactions. N-aryl cyclopropylamines can undergo formal [3+2] cycloadditions with electron-deficient alkenes under photochemical conditions, proceeding through a SET pathway without the need for external photocatalysts. chemrxiv.org Electrochemical methods have also been developed for the oxidative ring-opening of N-cyclopropylamides with alcohols to synthesize 1,3-oxazines, demonstrating the versatility of oxidative processes in cleaving the cyclopropane ring. chemistryviews.org
Rearrangements are also common in cyclopropylamine chemistry. The Hofmann rearrangement, an electro-induced variant of which allows for the conversion of cyclopropyl amides into the corresponding amines, highlights the structural rearrangements this class of compounds can undergo. thieme-connect.com
Table 2: Modes of Cyclopropane Ring-Opening
| Reaction Type | Intermediate/Catalyst | Key Features |
|---|---|---|
| Acid-Catalyzed | Superacid | Involves dicationic intermediates; distal bond cleavage observed. nih.gov |
| Oxidative (SET) | Photochemical, Electrochemical, or Chemical Oxidants | Proceeds via a radical cation; leads to ring-opened radical intermediates. acs.orgchemrxiv.orgchemistryviews.org |
| Thermal | Heat | Can lead to rearrangements and formation of various nitrogen-containing compounds. researchgate.netsemanticscholar.org |
Reactions Involving the Difluorophenyl Moiety
The 2,3-difluorophenyl group is not merely a spectator substituent; its electronic properties and the presence of reactive C-F bonds allow it to actively participate in various chemical transformations.
Aromatic substitution reactions on the difluorophenyl ring can be complex, with the regiochemical outcome depending on whether the reaction is an electrophilic or nucleophilic substitution. wikipedia.orgscienceforecastoa.com The directing effects of the three substituents—two fluorine atoms and a cyclopropylamino group—must be considered.
Fluorine atoms : Halogens are deactivating yet ortho, para-directing for electrophilic aromatic substitution (EAS) due to a dominant electron-withdrawing inductive effect and a resonance-based electron-donating effect.
Cyclopropylamino group (-CH(CH₂)₂NH₂) : This group is activating and ortho, para-directing.
In electrophilic aromatic substitution (EAS) , the powerful activating and directing effect of the amino group (or its protonated, deactivating form, -NH₃⁺, depending on the reaction conditions) would likely dominate. The substitution would be directed to the positions ortho and para to the cyclopropylamine substituent. However, the presence of two deactivating fluorine atoms makes the ring significantly electron-deficient and less susceptible to EAS compared to benzene (B151609).
In nucleophilic aromatic substitution (SNAr) , the situation is reversed. The electron-withdrawing fluorine atoms activate the ring towards attack by nucleophiles. vapourtec.com In this context, the fluorine atoms themselves can act as leaving groups. SNAr reactions are common for polyfluorinated aromatic compounds. researchgate.net The attack of a nucleophile would preferentially occur at the carbon atoms bearing the fluorine atoms (positions 2 and 3), with the regioselectivity potentially influenced by the ability of the substituents to stabilize the intermediate Meisenheimer complex. vapourtec.com
The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive. cas.cn However, significant progress has been made in the selective activation and transformation of C-F bonds, particularly in aryl fluorides. mdpi.comnih.gov These reactions often rely on transition-metal catalysis. Complexes of nickel, palladium, rhodium, and other metals can mediate the cleavage of the C-F bond, allowing for cross-coupling reactions, hydrodefluorination, or amination. mdpi.com
For this compound, such transition-metal-free reactions are less likely unless harsh conditions are employed or an intramolecular reaction is possible. Intramolecular Sₙ2 reactions, where a nucleophile within the same molecule displaces a fluoride ion, have been shown to be feasible and are influenced by the size of the ring being formed and the nature of the nucleophile. cas.cn While not directly applicable to the aromatic C-F bonds in this compound, it illustrates that C-F bond cleavage is possible under specific circumstances. The development of new catalytic systems could enable the selective functionalization of one or both C-F bonds on the difluorophenyl ring, offering a pathway to novel derivatives.
Oxidation and Reduction Chemistry of this compound
The oxidation and reduction chemistry of the molecule can occur at either the cyclopropanamine core or the difluorophenyl moiety.
Oxidation : The primary amine is the most susceptible site for oxidation. As previously mentioned (Section 3.1.2), one-electron oxidation leads to the formation of a nitrogen-centered radical cation. acs.org This intermediate is often unstable and can trigger the rapid opening of the strained cyclopropane ring. chemrxiv.org This principle is utilized in synthetic chemistry and is also relevant to the mechanism of action of certain cyclopropylamine-containing enzyme inhibitors. The difluorophenyl ring is generally stable to oxidation, although under very harsh conditions, degradation of the aromatic system could occur. Cyclic voltammetry studies on related difluorophenyl-containing radical species show reversible oxidation and reduction processes, suggesting the difluorophenyl moiety can participate in electron transfer events. mdpi.com
Reduction : The difluorophenyl ring is highly resistant to reduction due to the electron-rich nature of the aromatic π-system and the strength of the C-F bonds. Catalytic hydrogenation, a common method for reducing aromatic rings, would likely require forcing conditions (high pressure and temperature) that could also lead to the opening of the cyclopropane ring or hydrodefluorination. During the synthesis of related compounds like (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, the amine functionality is often installed by the reduction of a nitro group, typically using catalytic hydrogenation with a palladium catalyst. google.comchemicalbook.comgoogleapis.com This demonstrates that the difluorophenyl and cyclopropane moieties are stable to these specific reduction conditions. The reduction of the compound itself under different conditions is less explored. Strong reducing agents like dissolving metals might lead to a combination of ring-opening and defluorination.
Table 3: Summary of Redox Behavior
| Process | Moiety Involved | Likely Outcome(s) |
|---|---|---|
| Oxidation | Cyclopropanamine | Formation of a radical cation, leading to ring-opening. acs.orgchemrxiv.org |
| Reduction | Difluorophenyl | Generally resistant; potential for hydrodefluorination under harsh conditions. |
| Reduction | Cyclopropane Ring | Potential for ring-opening with strong reducing agents. |
Reaction Mechanism Elucidation for Synthetic Transformations of this compound
The synthesis of this compound involves several key chemical transformations. While specific mechanistic studies for this particular compound are not extensively available in peer-reviewed literature, the reaction mechanisms can be elucidated by drawing parallels with well-established synthetic routes for analogous compounds, particularly the closely related 2-(3,4-difluorophenyl)cyclopropanamine, a key intermediate in the synthesis of the drug Ticagrelor. The synthetic pathways generally involve two critical stages: the formation of the cyclopropane ring and the introduction of the amine functionality.
A common strategy for the formation of the phenylcyclopropane core is the cyclopropanation of a substituted styrene derivative. In the case of this compound, a plausible precursor would be 1-ethenyl-2,3-difluorobenzene. The cyclopropanation of this alkene can be achieved through various methods, with the Simmons-Smith reaction and carbene addition reactions being prominent examples.
The Simmons-Smith reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which reacts with the alkene in a concerted fashion. nih.govwikipedia.org The proposed mechanism proceeds through a "butterfly" transition state where the methylene group is transferred to the double bond simultaneously, ensuring the stereochemistry of the alkene is preserved in the cyclopropane product. nih.govwikipedia.org The rate and efficiency of this reaction are influenced by factors such as the solvent and the electronic nature of the substituents on the alkene. nih.gov For 1-ethenyl-2,3-difluorobenzene, the electron-withdrawing nature of the fluorine atoms may influence the electron density of the double bond, potentially affecting the reaction kinetics compared to unsubstituted styrene.
Alternatively, cyclopropanation can be achieved via the addition of a carbene, such as dichlorocarbene (:CCl2), which can be generated in situ from chloroform and a strong base. This reaction also proceeds through a concerted mechanism. Computational studies on the addition of carbenes to alkenes have provided insights into the transition state, which involves the simultaneous formation of two new carbon-carbon bonds.
Another key transformation is the introduction of the amine group, which is often achieved through a Curtius rearrangement of a corresponding acyl azide. This multi-step process involves the conversion of a carboxylic acid derivative to an acyl azide, followed by thermal or photochemical rearrangement to an isocyanate, which is then hydrolyzed to yield the primary amine. Each step of the Curtius rearrangement has a well-understood mechanism involving distinct intermediates.
The stereoselectivity of these transformations is a critical aspect, particularly for pharmaceutical applications. The use of chiral catalysts or auxiliaries during the cyclopropanation step can lead to the enantioselective formation of one stereoisomer. For instance, in related syntheses of difluorophenylcyclopropane derivatives, diastereoselective cyclopropanation has been achieved using chiral auxiliaries. kyoto-u.ac.jp
Table 1: Key Synthetic Transformations and Plausible Mechanistic Features
| Transformation | Reagents/Conditions | Key Mechanistic Features |
| Cyclopropanation | Simmons-Smith (CH₂I₂/Zn-Cu) | Concerted methylene transfer via a "butterfly" transition state. Stereospecific. |
| Carbene Addition (:CCl₂) | Concerted [2+1] cycloaddition. | |
| Amination | Curtius Rearrangement | Formation of acyl azide, rearrangement to isocyanate, and subsequent hydrolysis. |
It is important to note that while these mechanisms are based on well-established principles and studies of analogous compounds, dedicated experimental and computational studies on the synthesis of this compound would be necessary for a definitive elucidation of the specific reaction pathways and transition states involved.
Advanced Analytical and Spectroscopic Techniques for Structural and Stereochemical Characterization
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For cyclopropanamine derivatives, ¹H and ¹³C NMR are fundamental for confirming the core structure, while ¹⁹F NMR is essential for verifying the substitution pattern on the phenyl ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct multiplets for the protons on the cyclopropyl (B3062369) ring and the aromatic ring. The protons on the cyclopropyl ring (CH and CH₂) typically appear in the aliphatic region (δ 1.0-3.0 ppm). The methine proton adjacent to the amine group and the methine proton adjacent to the phenyl ring will have characteristic chemical shifts and coupling constants, influenced by their stereochemical relationship. The aromatic protons will appear in the downfield region (δ 7.0-7.5 ppm), with their splitting patterns and coupling constants being indicative of the 2,3-difluoro substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum will complement the ¹H NMR data, showing distinct resonances for each carbon atom in the molecule. The cyclopropyl carbons will be observed in the upfield region, while the aromatic carbons will appear further downfield. The carbons directly bonded to fluorine atoms will exhibit characteristic C-F coupling, which is a key indicator for confirming the substitution pattern.
¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly important for confirming the identity of difluorophenyl isomers. For the 2,3-difluoro isomer, two distinct fluorine signals would be expected, each with its own characteristic chemical shift and coupling to each other (F-F coupling) as well as to adjacent protons (H-F coupling).
A Certificate of Analysis for a Ticagrelor impurity, 2-(2,3-difluorophenyl)cyclopropanamine hydrochloride, confirms that detailed characterization data, including ¹H NMR and ¹³C NMR, is available from suppliers, underscoring the routine use of these techniques for structural confirmation. daicelpharmastandards.com
Table 1: Representative ¹H and ¹⁹F NMR Data for (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride in DMSO-d₆ chemicalbook.com
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 1.20 | m | Cyclopropyl CH₂ |
| ¹H | 1.45 | m | Cyclopropyl CH₂ |
| ¹H | 2.40 | m | Cyclopropyl CH |
| ¹H | 2.78 | m | Cyclopropyl CH-N |
| ¹H | 7.05 | m | Aromatic CH |
| ¹H | 7.25 | m | Aromatic CH |
| ¹H | 7.32 | m | Aromatic CH |
| ¹H | 8.76 | br s | NH₃⁺ |
| ¹⁹F | -138.9 | m | Aromatic C-F |
| ¹⁹F | -142.1 | m | Aromatic C-F |
Note: This data is for the 3,4-difluoro isomer and serves as a representative example.
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. For 1-(2,3-Difluorophenyl)cyclopropanamine, electrospray ionization (ESI) is a common technique that would generate a protonated molecular ion [M+H]⁺.
The exact mass of the molecular ion provides a highly accurate determination of the molecular formula. The molecular weight of the free base (C₉H₉F₂N) is 169.17 g/mol . nih.govncats.io High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision.
Upon collision-induced dissociation (CID) in the mass spectrometer, the protonated molecular ion will break apart into characteristic fragment ions. The fragmentation pattern provides a fingerprint that helps to confirm the structure. For this compound, the expected fragmentation pathways would involve:
Loss of the amino group: Cleavage of the C-N bond can lead to the loss of ammonia (B1221849) (NH₃) or the aminyl radical (•NH₂).
Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening or fragmentation.
Losses from the aromatic ring: Fragmentation of the difluorophenyl group is also possible.
Analysis of related compounds shows that a common fragmentation pathway for cyclopropylamines involves cleavage of the bonds adjacent to the nitrogen atom (α-cleavage). The specific fragment ions and their relative abundances would be used to confirm the connectivity of the molecule. While specific experimental data for the 2,3-difluoro isomer is not widely published, suppliers of this compound as a Ticagrelor impurity confirm that mass spectrometry data is a standard part of their Certificate of Analysis. daicelpharmastandards.com
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 170.0776 | [C₉H₁₀F₂N]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 153.0514 | [C₉H₇F₂]⁺ | Loss of NH₃ |
| 111.0252 | [C₇H₄F]⁺ | Fragment from phenylcyclopropyl moiety |
Note: These are predicted values based on the molecular formula and common fragmentation patterns. Actual experimental values may vary slightly.
High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical intermediates like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.
The development of a robust HPLC method requires optimization of several parameters, including the column type, mobile phase composition (including pH and additives), flow rate, and detector wavelength. UV detection is commonly used for aromatic compounds, with the detection wavelength chosen to maximize the sensitivity for the analyte. For instance, HPLC methods developed for the parent drug, Ticagrelor, often use UV detection at wavelengths around 255 nm or 270 nm. ijprajournal.com
While a specific, detailed HPLC method for this compound is not detailed in the available literature, the analysis of Ticagrelor and its impurities routinely employs RP-HPLC, indicating that standard methods are readily applicable. researchgate.net A Certificate of Analysis for the related (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Hydrochloride notes an HPLC purity of 99.62% at a detection wavelength of 215 nm, highlighting the use of this technique for quality control.
Table 3: Typical Parameters for RP-HPLC Purity Analysis
| Parameter | Typical Value/Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate (B84403) or acetate) |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV Absorbance (e.g., 215-270 nm) |
| Column Temperature | Ambient or controlled (e.g., 25-40 °C) |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound is a chiral compound, possessing two stereocenters, it can exist as a pair of enantiomers and a pair of diastereomers. For pharmaceutical applications, it is often crucial to use a single, desired stereoisomer. Chiral chromatography is the gold standard for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.). heraldopenaccess.us
This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for this purpose. The separation can be performed using normal-phase, reversed-phase, or polar organic modes of elution.
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. For a high-purity single enantiomer, the peak corresponding to the desired enantiomer should be significantly larger than the peak for the undesired enantiomer.
The choice of the chiral column and mobile phase is critical for achieving good resolution between the enantiomers. Method development often involves screening several different CSPs and mobile phase compositions. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique for enantiomeric separations, often offering faster analysis times and reduced solvent consumption compared to HPLC.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These techniques are complementary and are often used for rapid identification and confirmation of a compound's structure.
FTIR Spectroscopy: In FTIR spectroscopy, the absorption of infrared radiation by the molecule is measured. Key functional groups in this compound will produce characteristic absorption bands:
N-H stretching: The primary amine group will show characteristic stretches in the region of 3300-3500 cm⁻¹. Primary amines typically show two bands in this region corresponding to symmetric and asymmetric stretching.
C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the cyclopropyl ring) appear just below 3000 cm⁻¹.
C=C stretching: The aromatic ring will have characteristic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
C-F stretching: The carbon-fluorine bonds will produce strong, characteristic absorption bands in the 1000-1400 cm⁻¹ region.
N-H bending: The N-H bending (scissoring) vibration for a primary amine is typically observed around 1590-1650 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy measures the light scattered from a sample when it is irradiated with a laser. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing:
Aromatic ring vibrations: The symmetric "ring breathing" mode of the phenyl ring often gives a strong Raman signal.
C-C bonds: The C-C bonds of the cyclopropyl and phenyl rings will be Raman active.
Together, FTIR and Raman spectra provide a comprehensive vibrational fingerprint of the molecule, which can be used for identification by comparing the obtained spectrum to a reference spectrum or by assigning the observed bands to specific functional groups. Suppliers of related compounds often provide access to FTIR and Raman spectral data. pharmaffiliates.comchemicalbook.com
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| N-H (Amine) | Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR |
| N-H (Amine) | Bending (Scissoring) | 1590 - 1650 | FTIR |
| C-H (Aromatic) | Stretch | > 3000 | FTIR, Raman |
| C-H (Aliphatic) | Stretch | < 3000 | FTIR, Raman |
| C=C (Aromatic) | Stretch | 1450 - 1600 | FTIR, Raman |
| C-F (Aryl Fluoride) | Stretch | 1000 - 1400 | FTIR (Strong) |
Research on Derivatives and Structural Analogues of 1 2,3 Difluorophenyl Cyclopropanamine
Synthesis and Exploration of Cyclopropanamine Derivatives with Varying Substituents
The synthesis of cyclopropanamine derivatives is a field of active research, driven by the discovery of biologically active compounds containing this motif. beilstein-journals.org The cyclopropane (B1198618) fragment is of significant interest in medicinal chemistry as it can introduce conformational rigidity, which can lead to enhanced pharmacological activity. bohrium.comresearchgate.net Synthetic strategies often involve the construction of the cyclopropane ring at a key step, followed by modification of functional groups.
Researchers have developed various methods to synthesize derivatives with different substituents. These can include:
N-Alkylation: The primary amine group of the cyclopropanamine can be readily alkylated to introduce methyl, ethyl, or more complex groups. For instance, in the synthesis of related fluorinated 2-phenylcyclopropylmethylamines, a sodium hydride and methyl iodide system has been used for N-methylation. nih.gov
Functionalization of the Phenyl Ring: While the core interest often lies in the difluoro pattern, other substituents can be introduced on the aromatic ring to probe their effect on activity. This is typically achieved by starting with an appropriately substituted benzaldehyde (B42025) or benzene (B151609) derivative in the initial stages of the synthesis.
Modification of the Cyclopropane Ring: Although less common for this specific parent compound, general strategies for cyclopropane derivatives include introducing substituents directly onto the cyclopropane ring itself. nih.gov
A diversity-oriented synthesis approach allows for the creation of a library of derivatives with various structural motifs, which can then be screened for desired activities. nih.gov This strategy has been successfully applied to other complex cyclopropane-containing molecules to explore structure-activity relationships. nih.gov
Table 1: Examples of Synthetic Approaches for Phenylcyclopropanamine Derivatives This table is interactive and can be sorted by column.
| Starting Material | Key Reaction Step | Type of Derivative | Reference |
|---|---|---|---|
| 1,2-Difluorobenzene | Friedel-Crafts acylation, cyclization | 3,4-Difluorophenylcyclopropanamine | quickcompany.ingoogle.comgoogleapis.com |
| Substituted Cinnamic Acid | Diastereoselective cyclopropanation | 3,4-Difluorophenylcyclopropanamine | google.com |
| Aromatic Vinyl Fluorides | Transition metal-catalyzed [2+1]-cycloaddition | Fluorinated 2-phenylcyclopropylmethylamines | nih.gov |
Investigation of Different Fluorine Substitution Patterns on the Phenyl Ring (e.g., 2,3-difluoro vs. 3,4-difluoro isomers)
The position of fluorine atoms on the phenyl ring profoundly impacts the electronic properties and biological activity of phenylcyclopropanamine analogues. Fluorine's high electronegativity can alter charge distribution, molecular conformation, and binding interactions with biological targets. researchgate.netd-nb.info The 3,4-difluoro substitution pattern, in particular, is a well-documented structural motif as it is a key intermediate in the synthesis of the pharmaceutical agent Ticagrelor. quickcompany.ingoogleapis.comgoogle.com
Studies comparing different fluorination patterns have yielded critical insights into structure-activity relationships. For example, in a series of related 2-fluoro-2-arylcyclopropylamines investigated as inhibitors of microbial tyramine (B21549) oxidase, the nature and position of substituents on the phenyl ring were shown to be critical for inhibitory potency. researchgate.net
Key findings from these comparative investigations include:
Electronic Effects: Electron-withdrawing groups, such as fluorine, at the para-position of the phenyl ring were found to slightly decrease the inhibitory activity of certain 2-fluoro-2-arylcyclopropylamine analogues compared to the unsubstituted parent compound. researchgate.net
Positional Importance: The relative position of the fluorine atoms dictates the molecule's dipole moment and its potential for specific interactions, such as hydrogen bonding or interaction with fluorophilic protein regions. nih.gov In studies of histone deacetylase 6 (HDAC6) inhibitors, different fluorophenyl substitution patterns led to a wide range of inhibitory potencies, with meta-substitution being particularly well-tolerated. nih.gov
Stereochemistry: The biological activity of these compounds is often highly dependent on their absolute configuration. For trans-2-fluoro-2-phenylcyclopropylamine, the (1S,2S)-enantiomer was identified as an excellent inhibitor of tyramine oxidase, while the (1R,2R)-enantiomer was essentially inactive. researchgate.net This underscores that the spatial arrangement of the fluorinated phenyl ring relative to the amine group is crucial for target engagement.
While much of the available literature focuses on the 3,4-difluoro isomer due to its pharmaceutical relevance chemicalbook.com, these comparative studies highlight that the 2,3-difluoro pattern of the parent compound represents a distinct electronic and steric arrangement that would be expected to confer unique properties.
Structure-Reactivity and Structure-Property Relationship Studies in Cyclopropanamine Analogues
Structure-reactivity and structure-property relationship studies aim to connect the specific molecular architecture of cyclopropanamine analogues to their chemical behavior and functional properties. The cyclopropane ring itself imparts unique characteristics due to its high ring strain and the specific nature of its chemical bonds. bohrium.comnih.gov
Structure-Reactivity Relationships: The reactivity of the cyclopropane ring can be influenced by its substituents. When the ring includes an electron-accepting group, it can act as an electrophile and undergo polar, ring-opening reactions with nucleophiles. nih.gov The presence and position of fluorine atoms on the phenyl ring modify the electron density of the entire system, thereby influencing the reactivity of both the aromatic ring and the cyclopropylamine (B47189) moiety. The amine group itself is a primary determinant of reactivity, participating in typical amine chemistry.
Structure-Property Relationships: The relationship between the structure of phenylcyclopropanamine analogues and their properties, particularly biological activity, is a central theme of research. Key structural features that modulate properties include:
The Free Amino Group: The presence of a primary amine directly attached to the cyclopropane ring has been identified as a critical feature for the inhibitory activity of certain analogues against enzymes like tyramine oxidase. nih.gov
Fluorine Substitution: As discussed, the pattern of fluorine substitution is a key modulator of activity. In one study, a methyl group (an electron-donating group) on the phenyl ring increased inhibitory potency by a factor of 90 compared to the non-fluorinated analogue, tranylcypromine, whereas electron-withdrawing fluorine atoms slightly decreased it. researchgate.net
Stereochemistry: The rigid, three-dimensional structure of the cyclopropane ring makes stereoisomerism a critical factor. The relative orientation of the phenyl ring and the amino group (cis/trans isomerism) and the absolute configuration (R/S enantiomers) can lead to dramatic differences in biological activity. researchgate.net
Table 2: Influence of Structural Modifications on Properties of Phenylcyclopropanamine Analogues This table is interactive and can be sorted by column.
| Structural Modification | Observed Effect on Property | Compound Class Studied | Reference |
|---|---|---|---|
| Absolute Configuration | (1S,2S)-enantiomer highly active; (1R,2R)-enantiomer inactive | 2-Fluoro-2-phenylcyclopropylamines | researchgate.net |
| Phenyl Ring Substituent | Electron-withdrawing groups (F, Cl) slightly decreased activity | 2-Fluoro-2-arylcyclopropylamines | researchgate.net |
| Phenyl Ring Substituent | Electron-donating group (CH₃) increased activity significantly | 2-Fluoro-2-arylcyclopropylamines | researchgate.net |
| Amine Group | Presence of a free amino group increased tyramine oxidase inhibition | Fluorinated phenylcyclopropylamines | nih.gov |
These studies collectively demonstrate that the properties of phenylcyclopropanamine derivatives can be finely tuned by systematic structural modifications. The 2,3-difluoro substitution pattern of 1-(2,3-Difluorophenyl)cyclopropanamine provides a unique electronic framework within this class of compounds, making its derivatives subjects of continued interest.
Applications of 1 2,3 Difluorophenyl Cyclopropanamine As a Key Intermediate in Organic Synthesis
Role as an Intermediate in the Synthesis of Specific Pharmaceutical Compounds
While the closely related isomer, 1-(3,4-difluorophenyl)cyclopropanamine, is a well-documented key intermediate in the synthesis of the antiplatelet drug Ticagrelor, specific, publicly available research detailing the role of 1-(2,3-difluorophenyl)cyclopropanamine as a key intermediate in the synthesis of other named pharmaceutical compounds is limited. Its availability from chemical suppliers, often in enantiomerically pure forms such as (1R,2S)-2-(2,3-difluorophenyl)cyclopropan-1-amine hydrochloride, suggests its use in proprietary drug discovery and development programs.
Integration into Complex Heterocyclic Systems
The primary amine group of this compound serves as a versatile handle for its incorporation into a variety of complex heterocyclic systems. In principle, this amine can undergo nucleophilic substitution or addition reactions with suitable electrophilic partners to form carbon-nitrogen bonds, a fundamental step in the construction of many heterocyclic rings. For instance, it can be envisioned to react with appropriately substituted pyrimidines or other nitrogen-containing heterocycles to generate novel scaffolds for biological screening. However, specific examples and detailed research findings on the integration of the 2,3-difluoro isomer into such systems are not extensively reported in peer-reviewed literature, in contrast to the well-established chemistry of its 3,4-difluoro counterpart in the synthesis of triazolopyrimidines like Ticagrelor.
Contributions to Enantiomerically Pure Drug Precursors
The synthesis of enantiomerically pure drugs is of paramount importance in the pharmaceutical industry to ensure target specificity and minimize off-target effects. Chiral intermediates like this compound are crucial in this regard. The stereochemistry of the cyclopropane (B1198618) ring and the adjacent amine group is critical for the biological activity of the final drug molecule.
Several methods can be employed to obtain enantiomerically pure this compound, including:
Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer from achiral starting materials.
Chiral Resolution: This method involves the separation of a racemic mixture of the compound into its individual enantiomers. This can be achieved through techniques such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by chiral chromatography.
The availability of specific enantiomers, such as (1R,2S) and (1S,2R) forms, from commercial suppliers indicates that robust methods for their preparation exist and are utilized in the synthesis of enantiomerically pure drug precursors for research and development.
Utilization as a Versatile Chiral Building Block in Asymmetric Synthesis
A chiral building block is a molecule with one or more stereocenters that can be incorporated into a larger molecule without loss of its stereochemical integrity. This compound, in its enantiomerically pure forms, serves as such a building block. The fixed spatial orientation of the amine and the difluorophenyl groups on the cyclopropane ring provides a rigid scaffold that can be used to control the three-dimensional structure of a target molecule.
While the broader principles of using chiral cyclopropylamines in asymmetric synthesis are well-established, specific and detailed examples of the application of the 2,3-difluoro isomer as a versatile chiral building block in asymmetric synthesis leading to diverse molecular architectures are not widely available in the public domain. Its utility is inferred from its structural similarity to other chiral amines that are extensively used in the synthesis of complex natural products and pharmaceuticals.
Importance in the Development of Other Bioactive Molecular Scaffolds (e.g., Dipeptidyl Peptidase IV Inhibitors)
Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for the treatment of type 2 diabetes. Inhibitors of this enzyme help to prolong the action of incretin (B1656795) hormones, which stimulate insulin (B600854) secretion. The development of potent and selective DPP-IV inhibitors is an active area of pharmaceutical research.
While certain cyclopropyl-containing amines have been explored as components of DPP-IV inhibitors, there is currently a lack of specific published research that explicitly details the importance and application of this compound in the development of this class of compounds. The structural features of this molecule, however, may make it an attractive candidate for inclusion in novel DPP-IV inhibitor designs, and it may be the subject of ongoing, proprietary research efforts.
Q & A
Q. Example Protocol :
How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies in biological data (e.g., neuroprotective vs. antitumor effects) may arise from:
Q. Methodological Approach :
- Perform comparative structure-activity relationship (SAR) studies using analogs with defined substitution patterns.
- Validate assays across multiple models (e.g., oxidative stress in neuronal cells vs. proliferation in cancer cells) .
What analytical techniques are critical for characterizing the stereochemical purity of this compound enantiomers?
Q. Basic Research Focus
- Chiral HPLC : Use columns like Chiralpak IA with hexane:ethanol mobile phases; retention times vary by enantiomer (e.g., 1.63 min vs. 2.01 min) .
- NMR Spectroscopy : H-NMR coupling constants (J) in the cyclopropane ring confirm stereochemistry (e.g., trans vs. cis) .
- X-ray Crystallography : Definitive confirmation of absolute configuration .
Q. Example Data :
| Technique | Parameter | (1R,2S) Enantiomer | (1S,2R) Enantiomer |
|---|---|---|---|
| Chiral HPLC | Retention Time | 1.63 min | 2.01 min |
| H-NMR | J (Hz) | 8.2 (trans) | 5.4 (cis) |
How do fluorination patterns on the phenyl ring affect the compound's physicochemical properties and target binding?
Advanced Research Focus
Fluorine substituents influence:
Q. Experimental Design :
- Synthesize analogs with systematic fluorine substitutions (e.g., 2-F, 3-F, 2,3-diF, 3,4-diF).
- Compare binding affinities via radioligand displacement assays (e.g., H-citalopram for serotonin transporters) .
What strategies optimize the metabolic stability of this compound derivatives in preclinical development?
Q. Advanced Research Focus
- Structural modifications : Introduce methyl groups to the cyclopropane ring to hinder CYP450 oxidation .
- Prodrug approaches : Mask the amine with acetyl or carbamate groups to reduce first-pass metabolism .
- In vitro assays : Use liver microsomes (human/rat) to measure half-life (t½) and identify metabolic hotspots .
Q. Example Data :
| Derivative | Modification | Microsomal t½ (min) |
|---|---|---|
| Parent compound | None | 12.3 |
| N-Acetylated | Acetylation | 45.7 |
How should researchers design controlled experiments to differentiate between cyclopropane ring strain effects and electronic contributions in structure-activity relationships?
Q. Advanced Research Focus
Q. Experimental Workflow :
Synthesize cyclopropane and non-strained analogs .
Measure binding affinity (Kd) and functional activity (IC50).
Corrogate with computational strain energy values.
What validated protocols exist for assessing neuroprotective effects of this compound in cellular models?
Q. Basic Research Focus
Q. Protocol Example :
| Assay | Condition | Outcome | Reference |
|---|---|---|---|
| MTT | 10 µM compound + H₂O₂ | 75% viability vs. 45% control |
How can computational chemistry approaches predict potential off-target interactions for novel analogs?
Q. Advanced Research Focus
Q. Example Workflow :
Generate 3D conformers of analogs.
Dock into off-target receptors (e.g., hERG channel).
Prioritize compounds with low binding scores (< -8 kcal/mol).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
